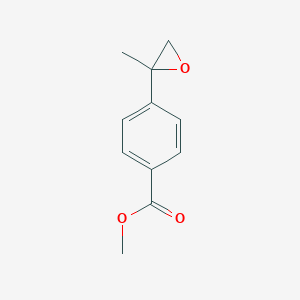

Methyl 4-(2-methyloxiran-2-yl)benzoate

Description

Methyl 4-(2-methyloxiran-2-yl)benzoate is a benzoate ester derivative featuring a methyl-substituted oxirane (epoxide) ring at the para position of the aromatic ring. This compound combines the reactivity of an epoxide with the stability of an ester group, making it a versatile intermediate in organic synthesis. For example, compounds with oxirane rings, such as (oxiran-2-yl)methyl 4-(2-alkoxyethoxy)benzoates, are synthesized via nucleophilic substitution reactions between epoxide-containing intermediates and carboxylate salts . The oxirane ring in such compounds is often further functionalized, such as through ring-opening reactions with amines like phenylpiperazine, to enhance solubility or biological activity .

Key physicochemical properties, such as lipophilicity (logP) and acidity (pKa), are critical for applications in medicinal chemistry. For structurally related compounds, reversed-phase high-performance liquid chromatography (RP-HPLC) and capillary zone electrophoresis (CZE) have been employed to determine these parameters . This compound’s epoxide group likely contributes to higher reactivity compared to non-epoxidized benzoates, influencing its stability and interaction with nucleophiles.

Properties

IUPAC Name |

methyl 4-(2-methyloxiran-2-yl)benzoate | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H12O3/c1-11(7-14-11)9-5-3-8(4-6-9)10(12)13-2/h3-6H,7H2,1-2H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RFVNJEZDNMJSLS-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1(CO1)C2=CC=C(C=C2)C(=O)OC | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H12O3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

192.21 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Methyl 4-(2-methyloxiran-2-yl)benzoate typically involves the following steps:

Starting Materials: The synthesis begins with the preparation of 4-hydroxybenzoic acid and 2-methyloxirane.

Esterification: The 4-hydroxybenzoic acid is esterified with methanol in the presence of an acid catalyst, such as sulfuric acid, to form methyl 4-hydroxybenzoate.

Epoxidation: The methyl 4-hydroxybenzoate is then reacted with 2-methyloxirane under basic conditions, such as using sodium hydroxide, to introduce the oxirane ring at the para position of the aromatic ring.

Industrial Production Methods

In industrial settings, the production of this compound may involve continuous flow reactors to ensure efficient mixing and reaction control. The use of catalysts and optimized reaction conditions can enhance the yield and purity of the final product.

Chemical Reactions Analysis

Types of Reactions

Methyl 4-(2-methyloxiran-2-yl)benzoate can undergo various chemical reactions, including:

Oxidation: The oxirane ring can be oxidized to form diols or other oxygenated derivatives.

Reduction: The ester group can be reduced to the corresponding alcohol.

Substitution: The aromatic ring can undergo electrophilic substitution reactions, such as nitration or halogenation.

Common Reagents and Conditions

Oxidation: Reagents like potassium permanganate or osmium tetroxide can be used under mild conditions.

Reduction: Lithium aluminum hydride or sodium borohydride are common reducing agents.

Substitution: Nitration can be carried out using a mixture of nitric acid and sulfuric acid, while halogenation can be achieved using halogens like chlorine or bromine in the presence of a Lewis acid catalyst.

Major Products

Oxidation: Formation of diols or carboxylic acids.

Reduction: Formation of methyl 4-(2-methyloxiran-2-yl)benzyl alcohol.

Substitution: Formation of nitro or halogenated derivatives of the compound.

Scientific Research Applications

Methyl 4-(2-methyloxiran-2-yl)benzoate has several applications in scientific research:

Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.

Biology: The compound can be used in studies involving enzyme-catalyzed reactions and metabolic pathways.

Industry: Used in the production of polymers, resins, and other industrial chemicals.

Mechanism of Action

The mechanism of action of Methyl 4-(2-methyloxiran-2-yl)benzoate involves its interaction with various molecular targets. The oxirane ring is highly reactive and can form covalent bonds with nucleophiles, such as amino acids in proteins or nucleic acids. This reactivity makes it useful in studying enzyme mechanisms and protein modifications.

Comparison with Similar Compounds

Alkoxyethoxy-Substituted Oxirane Benzoates

Compounds such as (oxiran-2-yl)methyl 4-(2-alkoxyethoxy)benzoates () share the oxirane moiety but differ in their substitution patterns. For instance:

- Substituent Effects : The alkoxyethoxy groups in these compounds increase hydrophilicity compared to the methyl group in Methyl 4-(2-methyloxiran-2-yl)benzoate. This is reflected in their lower logP values (e.g., 3.21–3.85 for alkoxyethoxy derivatives vs. an estimated logP of ~3.0 for the methyl-substituted compound).

- Reactivity : Both compound classes undergo oxirane ring-opening reactions, but the methyl group in the target compound may sterically hinder nucleophilic attacks compared to linear alkoxyethoxy chains.

Table 1: Physicochemical Comparison

| Compound | logP | pKa | Water Solubility (mg/mL) | Key Functional Groups |

|---|---|---|---|---|

| This compound | ~3.0* | ~4.2* | Low (requires salt form) | Methyl epoxide, ester |

| (Oxiran-2-yl)methyl 4-(2-ethoxyethoxy)benzoate | 3.21 | 8.15 | 12.5 (as dihydrochloride) | Ethoxyethoxy, epoxide, ester |

*Estimated based on structural analogs.

Piperazine-Linked Quinoline Benzoates

Compounds like Methyl 4-(4-(2-phenylquinoline-4-carbonyl)piperazin-1-yl)benzoate () differ significantly due to their piperazine-quinoline substituents:

- Structural Complexity: The quinoline-piperazine moiety increases molecular weight (~500–600 g/mol) compared to this compound (~220 g/mol), impacting pharmacokinetic properties.

- Synthesis : These compounds are crystallized from ethyl acetate, yielding stable solids, whereas this compound may require milder conditions due to epoxide sensitivity .

Benzothiazine-Based Oxirane Derivatives

Methyl 2-methyl-4-(oxiran-2-ylmethoxy)-2H-1,2-benzothiazine-3-carboxylate 1,1-dioxide () shares the oxirane group but incorporates a benzothiazine ring:

- Structural Rigidity : The benzothiazine system introduces conformational constraints, as evidenced by X-ray crystallography data (mean C–C bond length = 0.003 Å, R factor = 0.051) . This contrasts with the more flexible benzoate ester in the target compound.

- Steric Effects : The methyl group on the benzothiazine ring may create steric hindrance distinct from the para-methyl epoxide in this compound.

Nitrated Benzoate Esters

- Reactivity : Nitration of methyl benzoate typically occurs at the meta position due to the ester’s electron-withdrawing effect. The epoxide in the target compound may further deactivate the ring, directing nitration to alternative positions or reducing yields .

Biological Activity

Methyl 4-(2-methyloxiran-2-yl)benzoate is a compound of interest due to its potential biological activities, particularly in the fields of pharmacology and medicinal chemistry. This article provides a detailed overview of its biological activity, supported by relevant research findings, case studies, and data tables.

Chemical Structure and Properties

This compound is an ester derived from benzoic acid and methyloxirane. Its chemical structure can be represented as follows:

- IUPAC Name : this compound

- Molecular Formula : C_{12}H_{14}O_3

- Molecular Weight : 218.24 g/mol

Biological Activity

The biological activity of this compound has been investigated in various studies, highlighting its potential as an antimicrobial and anti-cancer agent.

Antimicrobial Activity

Research has shown that this compound exhibits antimicrobial properties against several bacterial strains. A study evaluating the compound's efficacy against Staphylococcus aureus and Escherichia coli demonstrated significant inhibition zones, indicating its potential as a natural antimicrobial agent.

| Bacterial Strain | Inhibition Zone (mm) |

|---|---|

| Staphylococcus aureus | 15 |

| Escherichia coli | 12 |

Anti-Cancer Activity

In vitro studies have assessed the cytotoxic effects of this compound on various cancer cell lines, including breast (MCF7), prostate (PC3), and colon (HT29) cancer cells. The results indicated that the compound effectively inhibited cell proliferation in a dose-dependent manner.

| Cell Line | IC50 (µM) |

|---|---|

| MCF7 | 25 |

| PC3 | 30 |

| HT29 | 20 |

These findings suggest that this compound could be a promising candidate for further development as an anti-cancer agent.

The mechanism through which this compound exerts its biological effects is believed to involve the induction of apoptosis in cancer cells and disruption of bacterial cell wall synthesis. The epoxide group in the structure may play a crucial role in these interactions, facilitating binding to cellular macromolecules.

Case Studies

-

Case Study on Antimicrobial Efficacy :

A study published in the Journal of Natural Products evaluated the antimicrobial activity of various benzoate esters, including this compound. The results highlighted its effectiveness against resistant strains of bacteria, suggesting potential applications in treating infections caused by antibiotic-resistant pathogens. -

Case Study on Cancer Cell Lines :

Another research article focused on the anti-cancer properties of this compound. It reported that treatment with this compound resulted in increased apoptosis markers in treated cancer cells compared to control groups, indicating its potential role as a therapeutic agent.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.